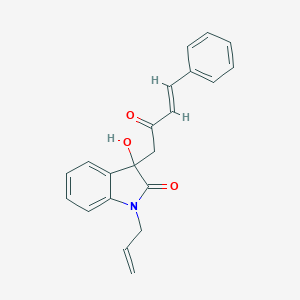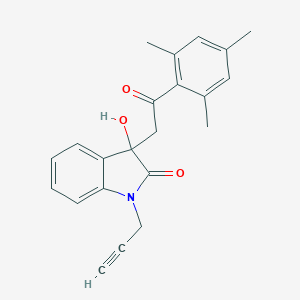![molecular formula C24H20ClNO4 B214731 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been shown to have potential therapeutic applications in a range of diseases, including Alzheimer's disease, diabetes, and cancer.
Mechanism of Action
The primary mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is inhibition of the enzyme GSK-3β. GSK-3β is involved in a range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been shown to have a range of therapeutic effects, including neuroprotection, anti-diabetic effects, and anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3β, 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a range of other biochemical and physiological effects. It has been shown to increase insulin sensitivity in animal models of diabetes, and to reduce inflammation in animal models of arthritis. In addition, it has been shown to improve cognitive function in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its potency as a GSK-3β inhibitor. This makes it a valuable tool for studying the role of GSK-3β in a range of cellular processes. However, its potency also means that it can be toxic at high concentrations, which can limit its use in some experiments. In addition, its synthetic nature means that it may not accurately replicate the effects of natural compounds in vivo.
Future Directions
There are a range of potential future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models and in clinical trials. In addition, its anti-cancer properties are of interest, and further studies are needed to determine its potential as a cancer treatment. Finally, its effects on inflammation and insulin sensitivity suggest that it may have potential as a treatment for other metabolic disorders, such as obesity and type 2 diabetes.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(2-methoxyphenyl)-2-nitroethanol. This compound is then reduced to 2-(2-methoxyphenyl)-2-nitroethane, which is subsequently reacted with 2-chlorobenzyl bromide to form 1-(2-chlorobenzyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of this compound with indole-2,3-dione to form 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-diabetic and anti-cancer properties. In addition, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of depression.
properties
Product Name |
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C24H20ClNO4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-30-22-13-7-3-9-17(22)21(27)14-24(29)18-10-4-6-12-20(18)26(23(24)28)15-16-8-2-5-11-19(16)25/h2-13,29H,14-15H2,1H3 |
InChI Key |
IFTXZRIMUMOFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)

![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)